BenchChemオンラインストアへようこそ!

N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Lipophilicity Drug-likeness Physicochemical profiling

N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (CAS 1227955-20-5) is a synthetic diaryl urea derivative with molecular formula C₁₄H₁₁ClF₃N₃O and molecular weight 329.70 g/mol. The compound belongs to the broader class of pyridine-urea small molecules that have been investigated as kinase inhibitors, particularly within the p38 MAPK and VEGFR-2 signaling pathways.

Molecular Formula C14H11ClF3N3O
Molecular Weight 329.7 g/mol
CAS No. 1227955-20-5
Cat. No. B1405670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
CAS1227955-20-5
Molecular FormulaC14H11ClF3N3O
Molecular Weight329.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H11ClF3N3O/c1-8-11(6-7-12(19-8)14(16,17)18)21-13(22)20-10-4-2-9(15)3-5-10/h2-7H,1H3,(H2,20,21,22)
InChIKeySCGIYLHCNCYNMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (CAS 1227955-20-5): Compound Identity and Research Classification


N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (CAS 1227955-20-5) is a synthetic diaryl urea derivative with molecular formula C₁₄H₁₁ClF₃N₃O and molecular weight 329.70 g/mol . The compound belongs to the broader class of pyridine-urea small molecules that have been investigated as kinase inhibitors, particularly within the p38 MAPK and VEGFR-2 signaling pathways [1]. Its structure features a 4-chlorophenyl group on one urea nitrogen and a 2-methyl-6-(trifluoromethyl)pyridin-3-yl moiety on the other, a substitution pattern that distinguishes it from closely related analogs bearing fluoro, methoxy, or methyl substituents at the 4-position of the phenyl ring. The compound is commercially available from multiple suppliers at purities of 95–98% and is labeled for research use only .

Why N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea Cannot Be Interchanged with In-Class Analogs


Diaryl ureas constitute a pharmacologically diverse scaffold where even minor substituent variations on the phenyl ring produce substantial shifts in kinase selectivity, potency, and physicochemical properties [1]. Within the 2-methyl-6-(trifluoromethyl)pyridin-3-yl urea sub-series, the identity and position of the aryl substituent directly modulate target engagement: the 4-chloro derivative (CAS 1227955-20-5) differs from its 4-fluoro, 2-chloro, 4-methoxy, and 4-methyl counterparts in electronic character (Hammett σₚ values), lipophilicity (computed LogP ~4.71), and hydrogen-bonding topology . These molecular differences translate into distinct binding profiles that preclude simple interchangeability in biochemical assays. The sections below provide the available quantitative evidence defining where this specific compound occupies a differentiated position relative to its closest structural neighbors.

Quantitative Differentiation Evidence for N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea vs. Structural Analogs


Physicochemical Differentiation: LogP and TPSA Comparison of 4-Chlorophenyl vs. 4-Fluorophenyl and 4-Methylphenyl Analogs

The 4-chlorophenyl substituent confers distinct physicochemical properties relative to close analogs. The target compound has a computed LogP of 4.71 and TPSA of 54.02 Ų . The 4-chloro substituent (Hammett σₚ = +0.23) is moderately electron-withdrawing, whereas the 4-fluoro analog (σₚ = +0.06) is weakly electron-withdrawing and the 4-methyl analog (σₚ = −0.17) is electron-donating. These electronic differences affect the urea NH acidity (pKa) and hydrogen-bond donor strength, which are critical determinants of kinase hinge-region binding [1]. The higher LogP of the chloro derivative predicts enhanced membrane permeability compared to the 4-fluoro analog (estimated LogP ~4.0–4.3 based on Hansch π values: Cl π = +0.71 vs. F π = +0.14), at the cost of marginally reduced aqueous solubility [2].

Lipophilicity Drug-likeness Physicochemical profiling

Structural Differentiation: 4-Chloro vs. 2-Chloro Positional Isomerism and Predicted Target Engagement Profiles

The target compound carries the chlorine atom at the para (4-) position of the phenyl ring, whereas the commercially available ortho (2-) isomer (N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, CAS not specified but listed by Alfa Chemistry as OFC01079) positions the chlorine adjacent to the urea linkage . In diaryl urea kinase inhibitors, para-substitution generally permits coplanar conformation of the urea with the aryl ring, optimizing conjugation and hinge-region hydrogen bonding, while ortho-substitution introduces steric clash that twists the aryl ring out of plane, altering the dihedral angle of the urea pharmacophore [1]. ZINC database predictions for the target compound suggest potential engagement with MAPK14 (p38α) and MAPK13 (p38δ), though no quantitative potency data for either isomer is publicly available [2]. The conformational difference between para- and ortho-chloro substitution is expected to produce divergent kinase selectivity profiles, as documented in related diaryl urea p38 inhibitor series [1].

Positional isomerism Kinase selectivity Structure-activity relationship

Class-Level Inference: Pyridine-Urea Scaffold Antiproliferative Activity Against MCF-7 Breast Cancer Cells

While no direct antiproliferative data are available for the target compound itself, structurally related pyridine-urea derivatives have demonstrated growth inhibitory activity against the MCF-7 breast cancer cell line. In a 2018 study by El-Naggar et al., a series of 14 pyridine-urea compounds (8a–n) were evaluated against MCF-7 cells, with the most active congeners (8e and 8n) achieving IC₅₀ values of 0.22 µM and 1.88 µM after 48 h, respectively, and VEGFR-2 inhibition at IC₅₀ values of 5.0 ± 1.91 µM and 3.93 ± 0.73 µM [1]. These compounds share the pyridine-urea core with the target molecule but differ in the N-aryl substituent, placing the target compound within a validated anticancer scaffold class. The target compound's 4-chlorophenyl-2-methyl-6-(trifluoromethyl)pyridin-3-yl urea architecture has not been explicitly tested in this assay system, and direct extrapolation of potency is not warranted without experimental confirmation [1].

Anticancer activity MCF-7 Pyridine-urea Antiproliferative

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

The target compound (CAS 1227955-20-5) is available from at least six suppliers with cataloged purities of 95% (AKSci, SynQuest, CymitQuimica) and 98% (ChemScene, Leyan) . In comparison, the 4-fluoro analog (N-(4-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea) appears limited to fewer vendors, and the 4-methoxy analog (CAS 1227954-51-9) is similarly cataloged by specialty suppliers. The 4-chloro derivative benefits from broader commercial availability, potentially reflecting its utility as a synthetic intermediate or screening compound. Storage conditions across vendors are consistent: sealed, dry, 2–8°C . The MDL number MFCD12406826 is assigned, and the compound is classified under 'Trifluoromethylation Agents' by Alfa Chemistry (Catalog OFC01080) .

Procurement Purity Commercial availability Lead time

Recommended Application Scenarios for N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea Based on Available Evidence


Kinase Inhibitor Screening Libraries Targeting p38 MAPK or VEGFR-2 Pathways

The compound is suitable for inclusion in focused kinase inhibitor screening decks based on its pyridine-urea scaffold, which is validated in the p38 MAPK and VEGFR-2 inhibitor literature [1]. Its 4-chlorophenyl substituent provides a distinct electronic and lipophilic profile (computed LogP 4.71) relative to 4-fluoro and 4-methyl analogs, enabling SAR exploration of aryl substitution effects on kinase selectivity . Researchers should note that no target-specific IC₅₀ data are publicly available for this compound; preliminary in-house biochemical profiling against p38α (MAPK14), p38δ (MAPK13), or VEGFR-2 is recommended before committing to large-scale screening.

Physicochemical Comparator in Lead Optimization Campaigns

With a computed LogP of 4.71 and TPSA of 54.02 Ų, this compound occupies a specific region of physicochemical space that may be useful as a benchmarking tool in lead optimization programs [1]. The 4-chloro substituent (Hammett σₚ = +0.23) provides moderate electron withdrawal, which can be systematically compared against 4-fluoro (σₚ = +0.06) and 4-methyl (σₚ = −0.17) analogs to decouple electronic from lipophilic contributions to target binding and cellular permeability . This makes the compound valuable as a matched-pair partner in property-directed optimization.

Urea Transporter Inhibition Studies

A BindingDB entry (BDBM50575418, CHEMBL4874369) reports inhibition of rat urea transporter UT-A1 with an IC₅₀ of 5.00 × 10³ nM (5 µM) and rat UT-B with an IC₅₀ of 1.00 × 10⁴ nM (10 µM) [1]. However, the SMILES string associated with this entry (COc1ccc(Cl)cc1S(=O)(=O)Nc1ccc2nc(SC)sc2c1) does not match the target compound and may represent a database misattribution. Researchers investigating urea transporter pharmacology should verify the identity of the tested compound before using these data. If confirmed, the low-micromolar UT-A1 inhibition may provide a starting point for urea transporter modulator development [1].

Synthetic Intermediate for Downstream Derivatization

The compound is cataloged by Alfa Chemistry under 'Trifluoromethylation Agents' (Catalog OFC01080), suggesting its utility as a building block for further synthetic elaboration [1]. The presence of the urea NH groups and the 2-methyl-6-(trifluoromethyl)pyridine moiety provides multiple sites for alkylation, acylation, or metal-catalyzed cross-coupling, making it a versatile intermediate for generating diverse compound libraries. The broad commercial availability in 95–98% purity supports its use in parallel synthesis workflows .

Quote Request

Request a Quote for N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.